An In-Depth Technical Guide to the Physical Properties of Fmoc-Met-Gly-OH Powder
An In-Depth Technical Guide to the Physical Properties of Fmoc-Met-Gly-OH Powder
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of starting materials is paramount for ensuring the reproducibility, efficiency, and success of synthetic processes. This guide provides a detailed examination of the physical characteristics of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionyl-glycine (Fmoc-Met-Gly-OH), a dipeptide critical in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics. This document moves beyond a simple datasheet, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for in-house characterization.
Core Physicochemical Characteristics
Fmoc-Met-Gly-OH is a white to off-white crystalline powder.[1] Its chemical structure, featuring the bulky, hydrophobic Fmoc protecting group, a flexible glycine residue, and a sulfur-containing methionine, dictates its physical behavior.
Table 1: Summary of Physical and Chemical Properties
| Property | Typical Value/Observation | Significance in Application |
| Molecular Formula | C₂₂H₂₄N₂O₅S | Essential for accurate mass calculations and reagent stoichiometry. |
| Molecular Weight | 428.5 g/mol [1] | Critical for preparing solutions of known molarity. |
| Appearance | White to off-white powder[1] | A significant deviation in color may indicate impurity or degradation. |
| Purity (by HPLC) | ≥ 97% | High purity is crucial to prevent the incorporation of deletion or modified sequences during peptide synthesis.[1] |
| Melting Point | Not consistently reported; expected to be a defined range. | A sharp melting point range is indicative of high purity. Impurities typically lead to a depressed and broader melting range. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF and DMSO. | Solubility in appropriate solvents is critical for efficient coupling reactions in SPPS. |
| Optical Rotation | Specific rotation has not been extensively published. | As a chiral molecule, it will rotate plane-polarized light. The specific rotation is a key parameter for confirming stereochemical integrity. |
| Storage Conditions | Store at room temperature.[1] | Adherence to recommended storage conditions is vital to prevent degradation. |
Causality of Physical Properties in Synthetic Applications
The physical properties of Fmoc-Met-Gly-OH are not mere data points; they are critical parameters that directly influence its application in peptide synthesis.
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Solubility: The large, nonpolar Fmoc group renders the dipeptide poorly soluble in aqueous solutions but enhances its solubility in organic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Incomplete dissolution during the coupling step is a primary cause of failed or inefficient peptide synthesis, leading to deletion sequences. Therefore, ensuring complete solubilization before addition to the resin is a critical, non-negotiable step.
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Melting Point: The melting point of a crystalline solid is a sensitive indicator of its purity. For Fmoc-Met-Gly-OH, a sharp and reproducible melting range suggests a high degree of crystalline order and minimal contamination. A broad or depressed melting range can be the first sign of impurities such as residual solvents, byproducts from synthesis (e.g., the corresponding methyl ester), or the presence of diastereomers.
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Optical Purity: The biological activity of peptides is intrinsically linked to their stereochemistry. The presence of the D-enantiomer of either methionine or glycine (in the form of its achiral counterpart) can lead to peptides with altered or no biological function. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.
Analytical Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the in-house determination of the key physical properties of Fmoc-Met-Gly-OH powder.
Determination of Melting Point
This protocol describes the use of a standard capillary melting point apparatus.
Methodology:
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Sample Preparation: Ensure the Fmoc-Met-Gly-OH powder is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.
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Capillary Loading: Gently tap the open end of a capillary tube into the dried powder until a small amount of the sample is collected.
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Packing: Invert the capillary tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.
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Accurate Determination: For a precise measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.
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Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
Caption: Workflow for Melting Point Determination.
Assessment of Solubility
This protocol provides a systematic approach to determining the solubility of Fmoc-Met-Gly-OH in various solvents.
Methodology:
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Solvent Selection: Choose a range of relevant solvents, for example: DMF, DMSO, Methanol, and Water.
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Sample Preparation: Accurately weigh a small amount of Fmoc-Met-Gly-OH (e.g., 5 mg) into separate, clean vials for each solvent.
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Incremental Solvent Addition:
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Add the first solvent in small, precise increments (e.g., 100 µL) to the first vial.
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After each addition, vortex the vial for at least 30 seconds.
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Visually inspect the solution against a dark background for any undissolved particles.
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If the solid dissolves completely, the compound is soluble at that concentration. Record the volume of solvent added.
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If the solid does not dissolve, continue adding the solvent in increments until it does, or until a significant volume has been added (e.g., 1 mL).
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Sonication for Difficult Cases: If the compound is slow to dissolve, brief sonication (e.g., 5 minutes in a bath sonicator) can be employed.
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Data Reporting: Express the solubility in terms of mg/mL or as a qualitative description (e.g., "soluble," "sparingly soluble," "insoluble").
Caption: Workflow for Solubility Assessment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for assessing the purity of Fmoc-Met-Gly-OH.
Methodology:
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Sample Preparation:
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Prepare a stock solution of Fmoc-Met-Gly-OH in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
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Filter the solution through a 0.45 µm syringe filter before injection.
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HPLC System and Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A typical gradient would be 30-90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide bond).
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Injection Volume: 10 µL.
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
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Caption: Workflow for HPLC Purity Analysis.
Common Impurities and Their Origin
A thorough understanding of potential impurities is crucial for troubleshooting and ensuring the quality of the final peptide product.
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Fmoc-Met-Gly-OMe: The methyl ester of the dipeptide can be a byproduct if methanol is used during synthesis or workup.
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Fmoc-Met and Fmoc-Gly: The presence of the individual protected amino acids can indicate an incomplete coupling reaction during the synthesis of the dipeptide.
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Diastereomers (Fmoc-D-Met-Gly-OH): Racemization of the methionine residue can occur during the activation step of the synthesis.
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Oxidized Species (Fmoc-Met(O)-Gly-OH): The methionine side chain is susceptible to oxidation, forming the corresponding sulfoxide. This can occur during synthesis, workup, or storage if exposed to oxidizing agents or air.
Stability and Storage
Fmoc-Met-Gly-OH is generally stable when stored under appropriate conditions.
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Recommended Storage: Store the powder at room temperature in a tightly sealed container to protect it from moisture and light.
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Long-Term Storage: For extended periods, storage at 2-8°C or -20°C can be considered to minimize any potential degradation.
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Stability in Solution: Solutions of Fmoc-Met-Gly-OH, particularly in DMF, should be prepared fresh before use. Over time, the Fmoc group can be susceptible to cleavage by trace amines in the solvent.
References
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PubMed. Related impurities in peptide medicines. [Link]
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Westlab Canada. Measuring the Melting Point. [Link]
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SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
